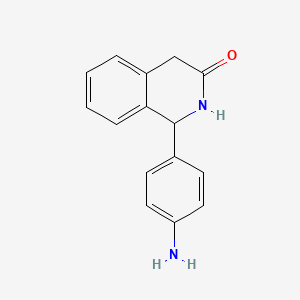![molecular formula C17H20N6O5 B14014286 2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 36799-23-2](/img/structure/B14014286.png)
2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) is a synthetic compound that belongs to the class of adenosine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-methoxyphenyl group and the amino substitution on the adenosine scaffold may impart unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) typically involves the following steps:
Starting Materials: Adenosine and 4-methoxyaniline.
Reaction Conditions: The amino group of 4-methoxyaniline is introduced to the adenosine scaffold through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the adenosine scaffold are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) involves its interaction with specific molecular targets and pathways. The compound may bind to adenosine receptors, modulating their activity and influencing various physiological processes. Additionally, it may interact with enzymes or other proteins, affecting their function and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: The parent compound, known for its role in cellular signaling and energy transfer.
2-Aminoadenosine: A derivative with an amino group at the 2-position, similar to Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci).
4-Methoxyphenyladenosine: A derivative with a 4-methoxyphenyl group, similar to Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci).
Uniqueness
Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) is unique due to the combination of the amino group and the 4-methoxyphenyl group on the adenosine scaffold. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
36799-23-2 |
|---|---|
Fórmula molecular |
C17H20N6O5 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-[2-amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H20N6O5/c1-27-9-4-2-8(3-5-9)20-14-11-15(22-17(18)21-14)23(7-19-11)16-13(26)12(25)10(6-24)28-16/h2-5,7,10,12-13,16,24-26H,6H2,1H3,(H3,18,20,21,22) |
Clave InChI |
ARWIJMOIKBUFDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


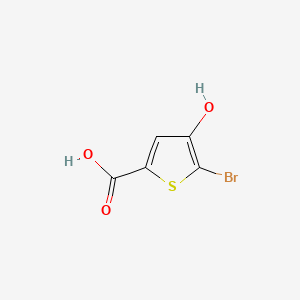
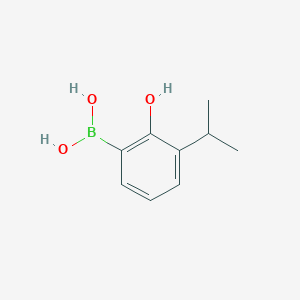
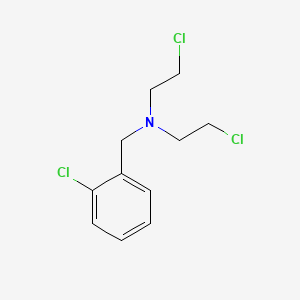

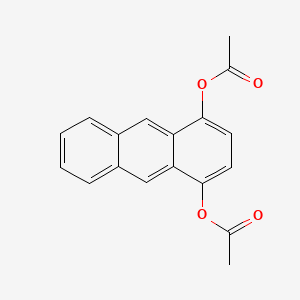
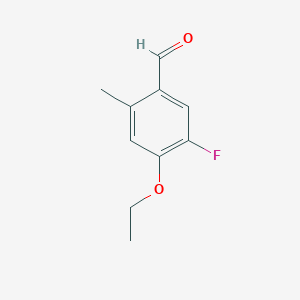
![2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide](/img/structure/B14014244.png)
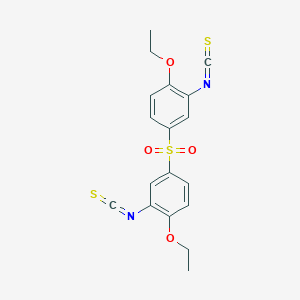
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
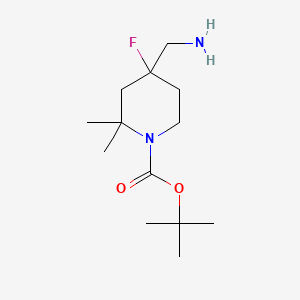
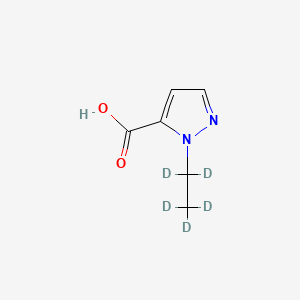
![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
![(4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)
